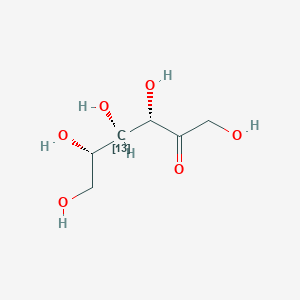
(3S,4R,5S)-1,3,4,5,6-Pentahydroxyhexan-2-one-13C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4R,5S)-1,3,4,5,6-Pentahydroxyhexan-2-one-13C: . This compound is a ketohexose monosaccharide with a chemical formula of C6H12O6. The 13C labeling is used for tracing and studying metabolic pathways in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3S,4R,5S)-1,3,4,5,6-Pentahydroxyhexan-2-one-13C involves the incorporation of the 13C isotope into the parent compound. This can be achieved through various synthetic routes, including the use of 13C-labeled precursors in the chemical synthesis of L-sorbose . The reaction conditions typically involve controlled temperature and pH to ensure the stability of the labeled compound .
Industrial Production Methods: Industrial production of this compound is often carried out using biotechnological methods. Microbial fermentation processes using genetically modified bacteria or yeast can be employed to produce the labeled compound in large quantities . These methods are preferred due to their efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: (3S,4R,5S)-1,3,4,5,6-Pentahydroxyhexan-2-one-13C undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Substitution: Substitution reactions can occur at the hydroxyl groups, often using reagents like acyl chlorides or alkyl halides.
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the parent compound .
Scientific Research Applications
Chemistry: In chemistry, (3S,4R,5S)-1,3,4,5,6-Pentahydroxyhexan-2-one-13C is used as a tracer in metabolic studies to understand the pathways and mechanisms of carbohydrate metabolism .
Biology: In biological research, the compound is used to study the metabolic processes in cells and organisms. It helps in elucidating the role of specific enzymes and pathways in the metabolism of carbohydrates .
Medicine: In medicine, this compound is used in diagnostic techniques to trace metabolic disorders and study the effects of various treatments on carbohydrate metabolism .
Industry: Industrially, the compound is used in the production of vitamin C (ascorbic acid) and other pharmaceuticals .
Mechanism of Action
The mechanism of action of (3S,4R,5S)-1,3,4,5,6-Pentahydroxyhexan-2-one-13C involves its incorporation into metabolic pathways where it acts as a substrate for various enzymes . The labeled carbon allows researchers to trace the metabolic fate of the compound and understand the specific pathways and molecular targets involved .
Comparison with Similar Compounds
D-sorbose: Another ketohexose monosaccharide with similar chemical properties but different stereochemistry.
D-fructose: A ketohexose that is structurally similar but differs in the arrangement of hydroxyl groups.
L-fructose: The enantiomer of D-fructose, also a ketohexose.
Uniqueness: (3S,4R,5S)-1,3,4,5,6-Pentahydroxyhexan-2-one-13C is unique due to its specific stereochemistry and the presence of the 13C label, which makes it a valuable tool in metabolic research .
Properties
Molecular Formula |
C6H12O6 |
|---|---|
Molecular Weight |
181.15 g/mol |
IUPAC Name |
(3S,4R,5S)-1,3,4,5,6-pentahydroxy(413C)hexan-2-one |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5+,6+/m0/s1/i5+1 |
InChI Key |
BJHIKXHVCXFQLS-XJGZFNTCSA-N |
Isomeric SMILES |
C([C@@H]([13C@H]([C@@H](C(=O)CO)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(=O)CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


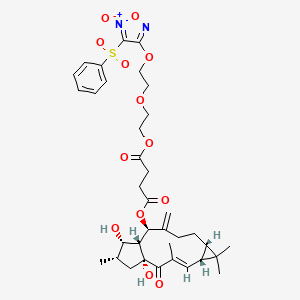
![(3R,4R)-6-amino-N-[(2Z,5S,9S,12S,15S)-5-[(4R)-2-amino-1,4,5,6-tetrahydropyrimidin-4-yl]-2-[(carbamoylamino)methylidene]-12,15-bis(hydroxymethyl)-3,6,10,13,16-pentaoxo-1,4,7,11-tetrazacyclohexadec-9-yl]-3,4-dihydroxyhexanamide](/img/structure/B12407381.png)
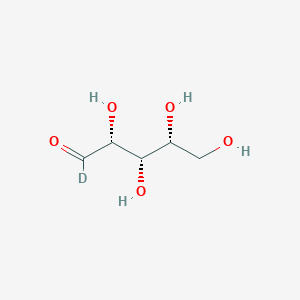
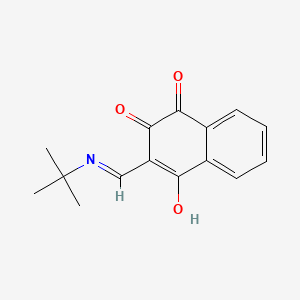
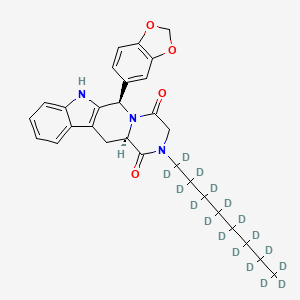
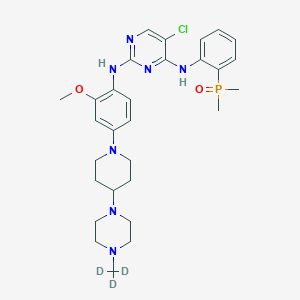
![[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-[(Z)-octadec-1-enoxy]propan-2-yl] (Z)-15,15,16,16,17,17,18,18,18-nonadeuteriooctadec-9-enoate](/img/structure/B12407413.png)
![dipotassium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B12407419.png)
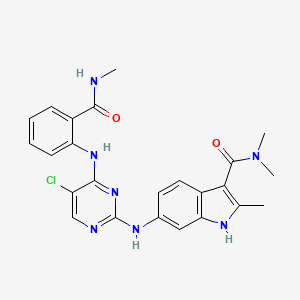

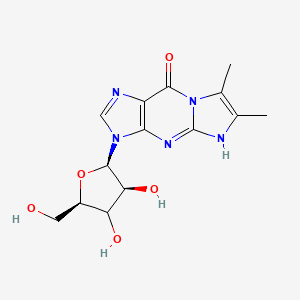

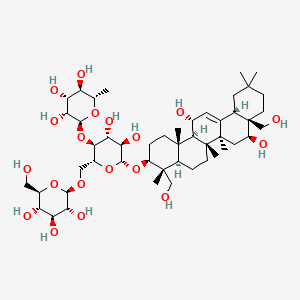
![N,N,2-trimethyl-3-[2-(trideuteriomethoxy)phenothiazin-10-yl]propan-1-amine](/img/structure/B12407449.png)
